molecular formula C21H26N2O4 B8671779 Benzyl((benzyloxy)carbonyl)-L-lysinate CAS No. 5591-94-6

Benzyl((benzyloxy)carbonyl)-L-lysinate

Cat. No.: B8671779
CAS No.: 5591-94-6
M. Wt: 370.4 g/mol
InChI Key: GCKQVXGRLKRLHJ-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl((benzyloxy)carbonyl)-L-lysinate is a compound that belongs to the class of organic compounds known as amino acid derivatives. It is a derivative of L-lysine, an essential amino acid, and is often used in organic synthesis, particularly in peptide synthesis. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is used to protect the amino group of lysine during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl((benzyloxy)carbonyl)-L-lysinate typically involves the protection of the amino group of L-lysine using benzyl chloroformate. The reaction is carried out in the presence of a base, such as sodium hydroxide or sodium bicarbonate, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

L-lysine+benzyl chloroformateThis compound+HCl\text{L-lysine} + \text{benzyl chloroformate} \rightarrow \text{this compound} + \text{HCl} L-lysine+benzyl chloroformate→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptide derivatives. The use of solid-phase peptide synthesis (SPPS) techniques can also be employed to facilitate the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl((benzyloxy)carbonyl)-L-lysinate undergoes various chemical reactions, including:

    Hydrolysis: The benzyloxycarbonyl protecting group can be removed by hydrolysis using acidic or basic conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group is replaced by other functional groups.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Substitution: Nucleophiles such as amines or alcohols.

    Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride).

Major Products Formed

    Hydrolysis: L-lysine and benzyl alcohol.

    Substitution: Various substituted lysine derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.

Scientific Research Applications

Benzyl((benzyloxy)carbonyl)-L-lysinate has several scientific research applications, including:

    Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl((benzyloxy)carbonyl)-L-lysinate involves the protection of the amino group of lysine, which prevents it from participating in unwanted side reactions during chemical synthesis. The benzyloxycarbonyl group can be selectively removed under specific conditions, allowing for the controlled release of the amino group for further reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzyl chloroformate: Used for the protection of amino groups in organic synthesis.

    N-Benzyloxycarbonyl-L-glutamic acid: Another amino acid derivative with a benzyloxycarbonyl protecting group.

    N-Carbobenzoxy-L-glutamic acid 5-benzyl ester: Similar in structure and function to Benzyl((benzyloxy)carbonyl)-L-lysinate.

Uniqueness

This compound is unique in its specific application for protecting the amino group of lysine, which is essential for the synthesis of peptides and proteins. Its stability and ease of removal make it a valuable tool in organic synthesis and peptide chemistry.

Properties

CAS No.

5591-94-6

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C21H26N2O4/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25)/t19-/m0/s1

InChI Key

GCKQVXGRLKRLHJ-IBGZPJMESA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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